5-(Isopentenylaminomethyl)uridine
Description
5-(Isopentenylaminomethyl)uridine (inm5U) is a modified nucleoside characterized by an isopentenylaminomethyl group (-CH₂-NH-C₅H₈) attached to the 5-position of the uracil base (Figure 1). This modification enhances its steric bulk and hydrophobicity compared to canonical uridine. inm5U is part of a broader class of hypermodified nucleosides observed in RNA, where such modifications often stabilize RNA structure, modulate interactions with proteins, or confer resistance to enzymatic degradation .
Properties
Molecular Formula |
C15H23N3O6 |
|---|---|
Molecular Weight |
341.36 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H23N3O6/c1-8(2)3-4-16-5-9-6-18(15(23)17-13(9)22)14-12(21)11(20)10(7-19)24-14/h3,6,10-12,14,16,19-21H,4-5,7H2,1-2H3,(H,17,22,23)/t10-,11-,12-,14-/m1/s1 |
InChI Key |
BDYFCYHXUPHLAY-HKUMRIAESA-N |
Isomeric SMILES |
CC(=CCNCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C |
Canonical SMILES |
CC(=CCNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C |
Origin of Product |
United States |
Preparation Methods
Post-Synthetic Modification of RNA Oligonucleotides
One of the most effective methods to introduce the 5-(isopentenylaminomethyl) group into RNA is post-synthetic modification of an RNA oligonucleotide containing a reactive precursor such as 5-formyluridine or 5-aminomethyluridine.
Reaction with Isopentenylamine: The key step involves the reaction of the precursor nucleoside or RNA containing 5-aminomethyluridine with isopentenylamine hydrochloride in the presence of a base such as triethylamine (TEA) in pyridine solvent. This reaction typically occurs at elevated temperatures (around 55 °C) and proceeds over 12 hours to form the 5-(isopentenylaminomethyl)uridine modification on the RNA strand.
Deprotection and Purification: After the modification reaction, base-labile protecting groups are removed by treatment with aqueous ammonia/ethanol mixtures at elevated temperatures (e.g., 55 °C for 8 hours). Desilylation of 2'-O-silyl protecting groups is performed using tetrabutylammonium fluoride (TBAF) or similar fluoride sources. The fully deprotected RNA oligomers are then purified by silica gel chromatography or HPLC to isolate the modified product in high purity.
This method is advantageous for site-specific incorporation into RNA oligonucleotides and has been reported with overall yields around 10% after purification, depending on the sequence and scale.
Direct Chemical Synthesis of the Modified Nucleoside
The synthesis of the free nucleoside this compound can be achieved by:
Starting from Uridine: The uridine nucleoside is first selectively protected at the 2'- and 3'-hydroxyl groups using silyl protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl).
Introduction of Aminomethyl Group: A 5-formyluridine intermediate is prepared by selective oxidation at the 5-position of the uracil ring. This aldehyde group is then reacted with isopentenylamine to form the corresponding Schiff base, which is subsequently reduced to the stable this compound.
Protecting Group Removal: Finally, the silyl protecting groups are removed under mild fluoride treatment to yield the free modified nucleoside.
This approach allows for the preparation of the nucleoside in pure form, which can then be used for further incorporation into oligonucleotides or biochemical studies.
Solid-Phase Synthesis Using Phosphoramidite Chemistry
For incorporation into RNA oligonucleotides during solid-phase synthesis, the modified nucleoside can be converted into a phosphoramidite building block:
Protection of Hydroxyl Groups: The 5'-hydroxyl is protected with dimethoxytrityl (DMTr) group, and the 2'-hydroxyl is protected with TBDMS or TOM groups to ensure stability during synthesis.
Phosphitylation: The 3'-hydroxyl is converted into a phosphoramidite using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite under standard conditions.
Incorporation into RNA: The modified phosphoramidite is then incorporated into RNA using automated solid-phase synthesizers employing standard β-cyanoethyl phosphoramidite chemistry. The synthesis proceeds in the 3'→5' direction with cycles of deprotection, coupling, capping, and oxidation.
Post-Synthetic Deprotection: After chain assembly, the RNA is cleaved from the solid support and deprotected using ammonium hydroxide and fluoride reagents to remove base and sugar protecting groups.
This method allows for precise site-specific incorporation of this compound into RNA sequences with high coupling efficiency (>99%) and purity.
Summary Table of Preparation Methods
Research Findings and Considerations
The post-synthetic modification method is widely used for introducing this compound into RNA oligonucleotides because it avoids the need for complex nucleoside synthesis and phosphoramidite preparation.
Solid-phase synthesis with modified phosphoramidites offers high precision and is compatible with automated synthesizers, facilitating the production of longer RNA strands containing the modification.
Protecting group strategies are critical to the success of these syntheses, with TBDMS and DMTr groups being the most commonly employed for 2'-OH and 5'-OH protections respectively.
The reaction of isopentenylamine with 5-aminomethyluridine derivatives is efficient and selective, forming stable C-N bonds under mild conditions.
Purification by silica gel chromatography or HPLC is essential to obtain high-purity modified RNA suitable for biochemical or therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
5-(Isopentenylaminomethyl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The isopentenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate temperature conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 5-amino-2’-deoxyuridine and 5-iodo-2’-deoxyuridine .
Scientific Research Applications
5-(Isopentenylaminomethyl)uridine (inm5U) is a modified nucleoside found in RNA, particularly in tRNA of Thermodesulfobacterium commune . It has the molecular formula C15H23N3O6 and the IUPAC name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]pyrimidine-2,4-dione .
Techniques for Detection of Modified Nucleotides
Various chemical approaches exploit the specific reactivity of modified nucleotides in RNA for their detection . Bisulfite sequencing, traditionally used for DNA, has been adapted for RNA to investigate RNA modification on a genome-wide scale .
Table of Modified Nucleotides
| Code | Nucleotide |
|---|---|
| m4Cm | N,2′-O-dimethylcytidine |
| hm5C | 5-hydroxymethylcytidine |
| m3U | 3-methyluridine |
| m1acp3Ψ | 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine |
| cm5U | 5-carboxymethyluridine |
| m6Am | N,2′-O-dimethyladenosine |
| m62Am | N,6N,2′-O-trimethyladenosine |
| m2,7G | N,7-dimethylguanosine |
| m2,2,7G | N,2N,7-trimethylguanosine |
| m3Um | 3,2′-O-dimethyluridine |
| m5D | 5-methyldihydrouridine |
| m3Ψ | 3-methylpseudouridine |
| f5Cm | 5-formyl-2′-O-methylcytidine |
| m1Gm | 1,2′-O-dimethylguanosine |
| m1Am | 1,2′-O-dimethyladenosine |
| τm5U | 5-taurinomethyluridine |
| τm5s2U | 5-taurinomethyl-2-thiouridine |
| imG-14 | 4-demethylwyosine |
| imG2 | isowyosine |
| ac6A | N-acetyladenosine |
| inm5U | This compound |
| inm5s2U | 5-(isopentenylaminomethyl)-2-thiouridine |
Mechanism of Action
The mechanism of action of 5-(Isopentenylaminomethyl)uridine involves its incorporation into tRNA, where it plays a role in the proper decoding of the genetic code during protein synthesis. The isopentenyl group enhances the stability and functionality of tRNA, ensuring accurate translation of mRNA into proteins . The compound interacts with various molecular targets, including ribosomal RNA and aminoacyl-tRNA synthetases, to facilitate efficient protein synthesis .
Comparison with Similar Compounds
Structural Analogues at the 5-Position
The 5-position of uridine is a common site for chemical modifications. Below is a comparative analysis of inm5U with key analogues:
Functional Implications
- Steric Effects: The bulky isopentenylaminomethyl group in inm5U may hinder nuclease access, analogous to 5-(2-aminoethyl)uridine (NedU) in phage DNA . This contrasts with smaller substituents like methyl (m5U), which minimally affect RNA conformation .
- Enzyme Interactions : Unlike 5-Trifluoromethyluridine, which inhibits viral polymerases via electronic effects , inm5U’s mechanism may rely on steric blocking of RNA-processing enzymes.
Metabolic and Pharmacological Comparisons
Metabolic Stability
- inm5U’s bulky substituent likely slows degradation by uridine phosphorylase, similar to 5-(phenylselenenyl)acyclouridine (PSAU), a uridine phosphorylase inhibitor used to prolong uridine bioavailability in chemotherapy .
- In contrast, 5-Fluorouridine (metabolite of 5-FU) is rapidly catabolized, requiring uridine coadministration to mitigate toxicity .
Therapeutic Potential
- Antiviral Activity : While 5-Trifluoromethyluridine shows direct antiviral effects , inm5U’s role may be indirect, such as stabilizing therapeutic RNA (e.g., mRNA vaccines) against degradation, akin to pseudouridine (ψ) .
Q & A
Q. What are the established synthetic routes for 5-(Isopentenylaminomethyl)uridine (inm5U), and how do reaction conditions influence yield and purity?
Synthesis of inm5U involves regioselective modification of uridine. A common approach includes silylation of the nucleoside followed by coupling with isopentenylaminomethyl groups under anhydrous conditions, as seen in analogous uridine modifications (e.g., 5-(4-nitrophenylazo)-uridine derivatives). Catalysts like TMSOTf and controlled temperatures (e.g., 84°C) are critical for optimizing regioselectivity . Post-synthesis purification via reverse-phase HPLC ensures high purity, as recommended for modified nucleosides in RNA therapeutics .
Q. What analytical techniques are recommended for detecting and quantifying inm5U in RNA samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity. Protocols for similar compounds, such as 5-ethynyluridine (5-EU), involve RNase digestion of RNA to release nucleosides, followed by reverse-phase separation and selective ion monitoring . For structural validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) is essential to confirm the isopentenylaminomethyl moiety .
Q. How does the structure of inm5U compare to other modified uridines, and what functional implications arise from these differences?
inm5U features a branched isopentenylaminomethyl group at the C5 position, distinct from pseudouridine (Ψ, C5-C1' glycosidic bond) or 5-methyluridine (m5U). This modification may enhance base stacking in RNA, potentially stabilizing tRNA or rRNA structures. Comparative studies using thermal denaturation assays or molecular dynamics simulations can elucidate structural impacts .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported enzymatic kinetics of inm5U-modifying enzymes?
Contradictions in kinetic data (e.g., varying values) may arise from assay conditions. Standardized protocols should include:
- Comparative assays : Test enzymes (e.g., tRNA-modifying methyltransferases) under uniform pH, temperature, and cofactor concentrations.
- Structural analysis : Use X-ray crystallography or cryo-EM to identify active-site interactions influencing substrate binding .
- Mutagenesis : Assess how point mutations in catalytic residues alter activity .
Q. How can researchers investigate the role of inm5U in tRNA stability under cellular stress conditions?
A multi-method approach is recommended:
- Metabolic labeling : Incorporate isotopically labeled inm5U precursors (e.g., ¹⁵N/¹³C) into tRNA and monitor degradation via LC-MS under oxidative or nutrient stress .
- Functional knockdown : Use siRNA or CRISPR-Cas9 to silence modifying enzymes (e.g., MiaA homologs) and assess tRNA cleavage via Northern blotting .
- Bioinformatics : Correlate inm5U abundance with tRNA half-life using sequencing datasets from stress-response models .
Q. What challenges arise when incorporating inm5U into synthetic RNA, and how can they be addressed?
Challenges include:
- Chemical instability : The isopentenylaminomethyl group may hinder phosphoramidite coupling during solid-phase synthesis. Use tert-butyldimethylsilyl (TBDMS) protection for the exocyclic amine .
- Enzymatic incorporation : In vitro transcription with T7 RNA polymerase may require optimized NTP ratios or engineered polymerase variants .
- Validation : Confirm incorporation efficiency via MALDI-TOF MS or enzymatic footprinting .
Q. How can researchers analyze the interaction between inm5U and RNA-modifying enzymes at atomic resolution?
Advanced structural biology methods are critical:
- Co-crystallization : Soak purified enzymes (e.g., methyltransferases) with inm5U-containing RNA substrates.
- Hydrogen-deuterium exchange (HDX) MS : Map conformational changes in enzymes upon substrate binding .
- Computational docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis data .
Methodological Considerations
- Data Analysis : Use non-parametric statistical tests (e.g., Mann-Whitney U) for small-sample studies, as seen in uridine-related nerve regeneration experiments .
- Ethical Compliance : For in vivo studies, ensure ethical approval for animal models, specifying protocols for RNA extraction and stress induction .
- Reproducibility : Publish raw chromatograms, MS spectra, and crystallization parameters in supplementary materials to aid replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
